N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,2-benzothiazole-3-carboxamide
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Overview
Description
N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,2-benzothiazole-3-carboxamide is a complex organic compound with a unique structure that combines a benzothiazole ring with a pyridine and oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,2-benzothiazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Pyridine Moiety: This step involves the coupling of the benzothiazole intermediate with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.
Formation of the Oxolane Ring: The oxolane ring can be introduced through a ring-closing reaction involving a suitable diol precursor.
Final Coupling: The final step involves the coupling of the oxolane-pyridine intermediate with the benzothiazole carboxamide, typically using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,2-benzothiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiazole derivatives have shown efficacy.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,2-benzothiazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved will depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures, such as 2-aminobenzothiazole.
Pyridine Derivatives: Compounds with similar pyridine structures, such as 2-pyridylcarboxamide.
Oxolane Derivatives: Compounds with similar oxolane structures, such as tetrahydrofuran derivatives.
Uniqueness
N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,2-benzothiazole-3-carboxamide is unique due to its combination of three distinct moieties: benzothiazole, pyridine, and oxolane. This unique structure may confer specific properties that are not present in simpler analogs, making it a valuable compound for various applications.
Properties
IUPAC Name |
N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,2-benzothiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-12-5-6-16-14(10-12)17(21-25-16)19(23)22(2)15-7-9-24-18(15)13-4-3-8-20-11-13/h3-6,8,10-11,15,18H,7,9H2,1-2H3/t15-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTJRKLAEBCFLH-MAUKXSAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SN=C2C(=O)N(C)C3CCOC3C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)SN=C2C(=O)N(C)[C@H]3CCO[C@@H]3C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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